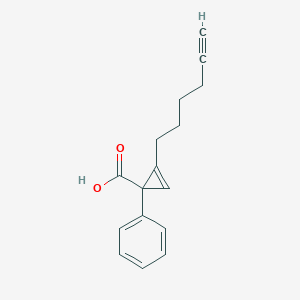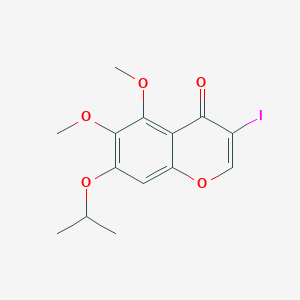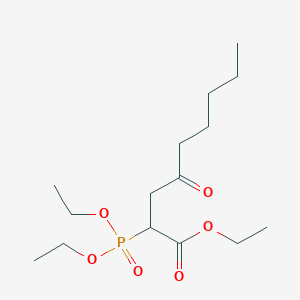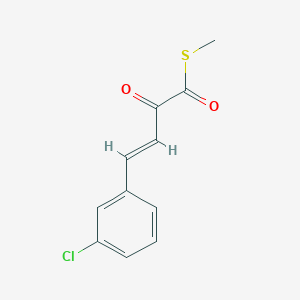
(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a chlorophenyl group, an oxobut-3-enethioate moiety, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated ketone. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to the corresponding saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated ketones.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
(E)-4-(3-Chlorophenyl)-but-3-en-2-one: This compound shares a similar structure but lacks the methylthio group.
(E)-4-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar α,β-unsaturated ketone structure but with different substituents.
Uniqueness: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is unique due to the presence of the methylthio group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H9ClO2S |
|---|---|
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
S-methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ |
Clave InChI |
FVXMGVYRFDVDKZ-AATRIKPKSA-N |
SMILES isomérico |
CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl |
SMILES canónico |
CSC(=O)C(=O)C=CC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


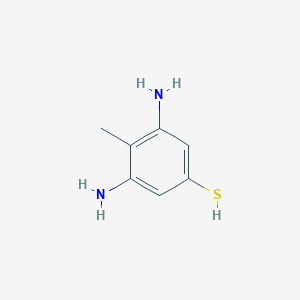
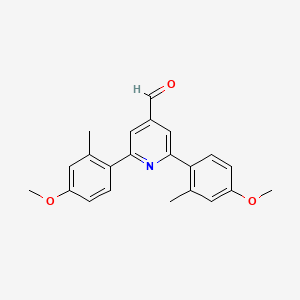
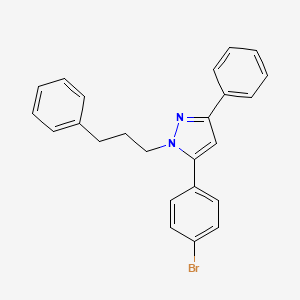
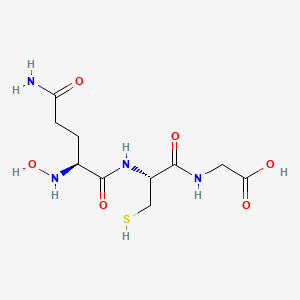
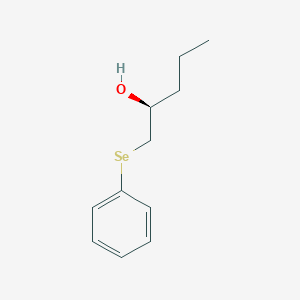



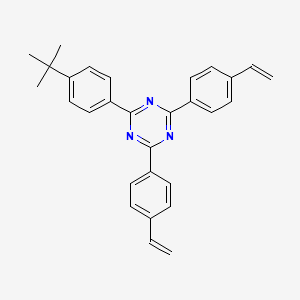
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
